molecular formula C15H29BrO2 B1580563 Dodecyl 2-bromopropanoate CAS No. 74988-05-9

Dodecyl 2-bromopropanoate

Cat. No. B1580563
CAS RN: 74988-05-9
M. Wt: 321.29 g/mol
InChI Key: RXTSHIDRCASANN-UHFFFAOYSA-N
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Description

Dodecyl 2-bromopropanoate is a chemical compound that belongs to the family of alkyl bromides. It is commonly used in scientific research as a precursor for the synthesis of other organic compounds.

Mechanism Of Action

The mechanism of action of dodecyl 2-bromopropanoate is not well understood. However, it is believed that it acts as an alkylating agent, which means that it can react with nucleophilic groups such as amino, hydroxyl, and sulfhydryl groups in proteins and nucleic acids. This reaction can lead to the inhibition of protein synthesis and DNA replication, which can ultimately lead to cell death.

Biochemical And Physiological Effects

Dodecyl 2-bromopropanoate has been shown to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. However, its effects on human health are not well understood, and more research is needed to determine its safety and efficacy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using dodecyl 2-bromopropanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available. However, its toxicity and potential health hazards should be taken into consideration when handling and using it in experiments.

Future Directions

There are several future directions for the use of dodecyl 2-bromopropanoate in scientific research. One area of interest is the development of new surfactants and detergents with improved properties such as biodegradability and low toxicity. Another area of interest is the synthesis of new biologically active compounds with potential therapeutic applications. Additionally, more research is needed to determine the safety and efficacy of dodecyl 2-bromopropanoate and its derivatives for use in human health applications.

Scientific Research Applications

Dodecyl 2-bromopropanoate is widely used in scientific research as a precursor for the synthesis of other organic compounds. It is used in the synthesis of surfactants, which find applications in various industries such as cosmetics, detergents, and pharmaceuticals. It is also used in the synthesis of biologically active compounds such as antifungal agents, antimicrobial agents, and anticancer agents.

properties

IUPAC Name

dodecyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTSHIDRCASANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335817
Record name Dodecyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl 2-bromopropanoate

CAS RN

74988-05-9
Record name Dodecyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-decanol 2 (10 g, 53.7 mmol) in toluene (100 mL) was added triethylamine (7.5 mL, 53.7 mmol)), followed by 2-bromo propionyl bromide 58 (12.7 g, 59.1 mmol) at 5-10° C. The reaction mixture was stirred for 3 hour at 55-60° C. and the reaction was monitored by TLC. The reaction mixture was quenched with saturated sodium bicarbonate solution and stirred for 15 minutes at 25-35° C. The aqueous and organic layers were separated, the organic layer was washed with brine, and the combined organic layers were washed with brine solution. The organic layer was dried over Na2SO4 and concentrated under vacuum to afford crude 59 (16.2 g, yield: 94%) as a liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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